3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde
Description
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-6-9(1-3-12-7-9)5-8-10-2-4-13-8/h2,4,6H,1,3,5,7H2 |
InChI Key |
MNWQKTWSEIINBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=NC=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane moiety. One common method involves the reaction of thiazole derivatives with oxolane-3-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives, including compounds similar to 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde, exhibit potent anticancer properties. A study highlighted the synthesis of thiazole derivatives that showed significant antiproliferative activity against various cancer cell lines, including HT-29 and Jurkat cells. The presence of specific substituents on the thiazole ring was found to enhance this activity significantly .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. A specific class of thiazole compounds demonstrated effective anticonvulsant action with median effective doses significantly lower than standard medications like ethosuximide. This suggests that 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde could serve as a lead compound for developing new anticonvulsant drugs .
Synthetic Pathways
The compound can be synthesized through various methods, including the Knoevenagel reaction and one-pot three-component reactions. These synthetic routes allow for the modification of the thiazole moiety to enhance biological activity or alter physical properties .
Structure–Activity Relationship Studies
Structure–activity relationship (SAR) studies have been pivotal in understanding how modifications to the thiazole ring influence biological activity. For instance, alterations in substituents on the thiazole ring have been correlated with changes in pharmacological profiles, which can guide future drug design efforts .
Inhibition Studies
Research has shown that compounds related to 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can act as inhibitors for various biological targets. For example, some thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in several physiological processes and diseases .
Pharmacokinetics
Studies on pharmacokinetics indicate that certain thiazole derivatives exhibit favorable absorption and distribution characteristics when administered orally. For instance, one derivative showed a bioavailability of 62%, suggesting potential for therapeutic use .
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Thiazole derivatives showed significant cytotoxic effects against cancer cell lines (HT-29 and Jurkat). |
| Anticonvulsant Effects | Compounds demonstrated effective anticonvulsant action with lower doses compared to standard treatments. |
| SAR Analysis | Modifications to the thiazole structure led to enhanced biological activities across various assays. |
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring is known to interact with various biological targets, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations :
Reactivity Highlights :
- The aldehyde group in all three compounds is susceptible to nucleophilic attack (e.g., Grignard reactions, Schiff base formation).
- The thiazole’s nitrogen may act as a hydrogen-bond acceptor, influencing crystallinity—a property critical for structural determination via tools like SHELX or ORTEP .
Biological Activity
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits a unique structural combination of thiazole and oxolane rings, which contributes to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is C₉H₁₁NO₂S, with a molecular weight of 197.25 g/mol. The presence of both thiazole and oxolane rings imparts specific chemical reactivity and biological activity that are not typically observed in compounds containing only one of these rings.
Biological Activities
Research has indicated that 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde may exhibit several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound shows effects on various cancer cell lines, indicating its potential as a lead compound in cancer drug discovery. For instance, it has demonstrated cytotoxic effects against non-small cell lung cancer and other malignancies .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, potentially inhibiting essential enzymatic functions in microorganisms. This makes it a candidate for developing treatments for infections .
- Mechanism of Action : The mechanism by which 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde exerts its biological effects likely involves interactions with various molecular targets such as enzymes or receptors. The thiazole ring is particularly known for engaging with biological targets, which may lead to the inhibition or activation of specific pathways.
Anticancer Activity
A study focused on the cytotoxicity of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde against several cancer cell lines revealed promising results. The compound exhibited significant antiproliferative activity with IC50 values comparable to established anticancer agents.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| U937 | 16.23 ± 0.81 | Etoposide | 17.94 ± 0.89 |
| B16-F10 | 47.73 ± 2.39 | Etoposide | 18.69 ± 0.94 |
| THP-1 | 34.58 ± 1.73 | Etoposide | 2.16 ± 0.11 |
These results indicate that while the compound shows potential, further optimization is necessary to enhance its efficacy and selectivity against different cancer types .
Antimicrobial Activity
In another study assessing the antimicrobial properties of compounds similar to 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde, it was found that derivatives containing the thiazole moiety significantly inhibited bacterial growth. This suggests that modifications to the thiazole structure could lead to enhanced antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
